1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide
Overview
Description
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide is an organic compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol . This compound is characterized by the presence of an amino group, a prop-2-en-1-yl group, and a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and prop-2-en-1-yl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the prop-2-en-1-yl group can participate in various chemical interactions, modulating the compound’s activity .
Comparison with Similar Compounds
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide: This compound has a similar structure but with a propan-2-yl group instead of a prop-2-en-1-yl group, leading to different chemical properties and reactivity.
Cyclohexylamine derivatives: These compounds share the cyclohexane ring and amino group but differ in the substituents attached to the ring, resulting in varied applications and reactivity.
Properties
IUPAC Name |
1-amino-N-prop-2-enylcyclohexane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-8-12-9(13)10(11)6-4-3-5-7-10/h2H,1,3-8,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZYPOAFELOPFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1(CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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